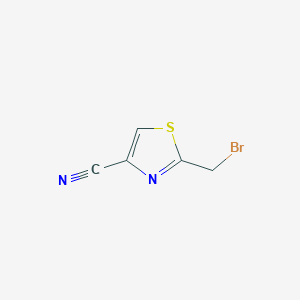

2-(Bromomethyl)-1,3-thiazole-4-carbonitrile

Description

2-(Bromomethyl)-1,3-thiazole-4-carbonitrile (CAS RN 454483-81-9) is a brominated thiazole derivative with the molecular formula C₅H₃BrN₂S and a molecular weight of 203.06 g/mol . It is a powder stored at -10°C and classified as hazardous due to its reactive bromomethyl group, which facilitates alkylation and nucleophilic substitution reactions . This compound is widely used as a synthetic intermediate in pharmaceuticals, exemplified by its role in synthesizing GLUT1 inhibitors (e.g., compound 60b in ) .

Properties

IUPAC Name |

2-(bromomethyl)-1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2S/c6-1-5-8-4(2-7)3-9-5/h3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHJWNRMSBGEKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CBr)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454483-81-9 | |

| Record name | 2-(bromomethyl)-1,3-thiazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,3-thiazole-4-carbonitrile typically involves the bromination of a thiazole precursor. One common method includes the reaction of 1,3-thiazole-4-carbonitrile with bromomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane and a brominating agent like bromine or N-bromosuccinimide. The reaction temperature is maintained at around 50°C, and the reaction time can vary from a few hours to overnight .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, leading to efficient large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes S<sub>N</sub>2 reactions with nucleophiles due to its electrophilic nature. Key transformations include:

Mechanistic Insight :

-

The reaction proceeds via a bimolecular nucleophilic substitution, where the nucleophile attacks the methyl carbon, displacing bromide.

-

The electron-withdrawing cyano group at position 4 enhances the electrophilicity of the bromomethyl group, accelerating substitution .

Cross-Coupling Reactions

The bromomethyl group participates in transition-metal-catalyzed couplings , such as Suzuki-Miyaura reactions:

Key Observation :

-

The reaction tolerates diverse boronic acids and alkynes, producing functionalized thiazoles for medicinal chemistry applications .

Elimination Reactions

Under basic conditions, the bromomethyl group can undergo elimination to form alkenes or reactive intermediates:

Mechanism :

-

Base-induced dehydrohalogenation generates a methylene intermediate, which can dimerize or react further .

Functional Group Transformations

The cyano group at position 4 enables additional reactivity:

| Reaction Type | Reagents | Product | Notes | Reference |

|---|---|---|---|---|

| Hydrolysis | H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, reflux | 1,3-Thiazole-4-carboxylic acid | Requires harsh conditions due to cyano stability | |

| Reduction | LiAlH<sub>4</sub>, THF, 0°C → RT | 2-(Bromomethyl)-1,3-thiazole-4-amine | Partial reduction observed |

Biological Alkylation

The compound acts as an alkylating agent in biochemical systems:

| Target | Biological Effect | Mechanism | Reference |

|---|---|---|---|

| Cysteine residues | Protein inactivation | Covalent bond formation via thiolate attack | |

| DNA | Genotoxic effects | Alkylation of guanine bases |

Structural Advantage :

Scientific Research Applications

Medicinal Chemistry

2-(Bromomethyl)-1,3-thiazole-4-carbonitrile has been studied for its potential as an antibacterial and antifungal agent. Its structural similarity to other thiazole derivatives suggests that it may exhibit similar biological activities.

- Antimicrobial Activity : Research indicates that thiazole derivatives possess significant antimicrobial properties. For instance, compounds with thiazole rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the bromomethyl group enhances the compound's ability to interact with microbial targets.

Anticancer Research

Thiazole derivatives have been evaluated for their anticancer properties. Studies demonstrate that modifications to the thiazole structure can lead to compounds with promising cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) . The presence of the carbonitrile group in this compound may contribute to its activity by facilitating interactions with cellular targets involved in cancer proliferation.

Enzyme Inhibition

Thiazoles are known for their ability to inhibit various enzymes, which is crucial for drug development. For example, research on related thiazole compounds indicates that they can inhibit enzymes like carbonic anhydrase and β-ketoacyl synthase . The bromomethyl group in this compound may enhance binding affinity to these enzymes through halogen bonding interactions.

Synthetic Applications

The unique structure of this compound allows it to serve as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : The bromomethyl group can be utilized for further functionalization, enabling the synthesis of more complex thiazole derivatives. This property is particularly valuable in developing new pharmaceuticals with tailored biological activities .

- Fluorescent Probes : Recent studies have explored the use of thiazole derivatives as fluorescent probes in biological imaging . The incorporation of the bromomethyl group into these probes can enhance their photophysical properties.

Case Studies

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,3-thiazole-4-carbonitrile involves its interaction with biological targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nitrile group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Substituent Position and Reactivity

The reactivity and applications of thiazole derivatives are highly dependent on the positions of functional groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Crystallographic and Physicochemical Properties

- While crystallographic data for the target compound is unavailable, 1,3-thiazole-4-carbonitrile () exhibits a monoclinic crystal system (P2₁/n) with lattice parameters a = 3.7924 Å, b = 19.8932 Å, c = 6.3155 Å . Substitutions like bromine or phenyl groups likely alter packing efficiency and melting points.

Biological Activity

2-(Bromomethyl)-1,3-thiazole-4-carbonitrile is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its structure features a thiazole ring with a bromomethyl group and a cyano group, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

Chemical Formula: C6H5BrN2S

CAS Number: 454483-81-9

The presence of bromine enhances the compound's reactivity in nucleophilic substitution reactions, while the cyano group contributes to its biological activity by influencing molecular interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains with promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.03 μg/mL |

| Escherichia coli | 0.06 μg/mL |

| Streptococcus pneumoniae | 0.008 μg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies indicate that it can inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 (Hepatocellular carcinoma) | < 20 |

| A549 (Lung adenocarcinoma) | < 15 |

The structure-activity relationship (SAR) studies reveal that modifications on the thiazole ring significantly affect cytotoxicity. For instance, the introduction of electron-donating groups enhances activity against cancer cells .

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes involved in disease pathways:

- GSK-3β Inhibition : The compound shows competitive inhibition with an IC50 value in the low nanomolar range, indicating strong potential for treating conditions like Alzheimer's disease.

- IKK-β and ROCK-1 Inhibition : It also exhibits inhibitory effects on these kinases, which are implicated in inflammatory responses and cancer progression .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : The compound likely disrupts bacterial cell wall synthesis or inhibits critical metabolic pathways.

- Anticancer Mechanism : It may induce apoptosis in cancer cells by activating pro-apoptotic factors or inhibiting anti-apoptotic proteins.

- Enzyme Interaction : The bromine atom enhances binding affinity to target enzymes, leading to effective inhibition.

Study on Antimicrobial Efficacy

In a study evaluating the efficacy of various thiazole derivatives, this compound was found to have a lower MIC against multi-drug resistant strains compared to standard antibiotics like norfloxacin. This highlights its potential as a novel antimicrobial agent .

Study on Anticancer Properties

A recent investigation into the anticancer properties of thiazole derivatives included this compound. The study reported significant cytotoxic effects against HepG-2 cells with an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-(Bromomethyl)-1,3-thiazole-4-carbonitrile?

- Methodology : The compound can be synthesized via bromination of precursor thiazole derivatives. For purification, sublimation under reduced pressure at 55°C is effective, yielding colorless crystals over 48 hours. Structural validation should include and NMR, cross-referenced with published data (e.g., Augustine et al., 2009) to confirm purity and identity .

Q. How is the molecular structure of this compound characterized using crystallography?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group ) with lattice parameters . Data collection using a Bruker APEXII CCD diffractometer and refinement via SHELXL2018/3 ensures accuracy. Hydrogen-bonding networks (e.g., C–H⋯N interactions) and π-π stacking (3.7924 Å interplanar distance) stabilize the crystal lattice .

Q. What analytical techniques are critical for verifying its structural integrity?

- Methodology : Pair NMR spectroscopy with SC-XRD. NMR resolves functional groups (e.g., bromomethyl and nitrile moieties), while SC-XRD provides atomic coordinates and displacement parameters. Mercury and publCIF software aid in visualizing and validating crystallographic data .

Advanced Research Questions

Q. How do intermolecular interactions influence the compound’s crystallographic packing?

- Methodology : Analyze hydrogen-bond geometry (Table 1 in ) and symmetry operations (e.g., symmetry codes ) to map 3D packing. Weak C–H⋯N bonds form wave-like layers along the (011) plane, while π-π interactions between thiazole rings stabilize stacking along (100). Computational tools like SHELXTL refine these interactions .

Q. What strategies optimize the bromomethylation reaction for higher regioselectivity?

- Methodology : Use controlled bromination conditions (e.g., NBS in CCl) and monitor reaction kinetics via HPLC. For example, demonstrates bromination of o-cyanotoluene to yield 2-(bromomethyl)benzonitrile, followed by Wittig reactions. Adjusting stoichiometry and temperature minimizes byproducts like di-substituted derivatives .

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

- Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. These predict nucleophilic/electrophilic sites, guiding Suzuki-Miyaura or Ullmann couplings. Molecular docking (e.g., AutoDock Vina) can also assess interactions in biological target studies .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Methodology : Discrepancies often arise from purification methods. For instance, sublimation () vs. column chromatography may affect yields. Systematic optimization using design of experiments (DoE) identifies critical variables (e.g., solvent polarity, heating rate). Validate via triplicate runs and statistical analysis (e.g., ANOVA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.